molecular formula C10H9BrF3NO B1319494 N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 215797-81-2

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B1319494
CAS No.: 215797-81-2
M. Wt: 296.08 g/mol
InChI Key: JJIFBPZGCDVMKI-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a bromophenyl group attached to an ethyl chain, which is further connected to a trifluoroacetamide moiety. The presence of bromine and trifluoromethyl groups imparts distinct chemical reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the bromination of phenylethylamine to obtain 3-bromophenylethylamine. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide: Similar structure but with the bromine atom in the para position.

    N-[2-(3-chlorophenyl)ethyl]-2,2,2-trifluoroacetamide: Chlorine instead of bromine.

    N-[2-(3-bromophenyl)ethyl]-2,2,2-difluoroacetamide: Two fluorine atoms instead of three.

Uniqueness

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the specific positioning of the bromine atom and the trifluoromethyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-3-1-2-7(6-8)4-5-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFBPZGCDVMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593559
Record name N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215797-81-2
Record name N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensation of 3-bromophenethylamine with ethyl trifluoroacetate gave N-(3-bromophenethyl)-2,2,2-trifluoroacetamide as a colorless oil. Yield (3.30 g, quant.). 1H NMR (400 MHz, CDCl3) δ 7.40 (ddd, J=7.8, 1.8, 1.0 Hz, 1H), 7.53 (t, J=1.8 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 7.10-7.13 (m, 1H), 6.32 (br s, 1H), 3.61 (q, J=6.7 Hz, 2H), 2.87 (t, J=7.2 Hz, 2H).
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